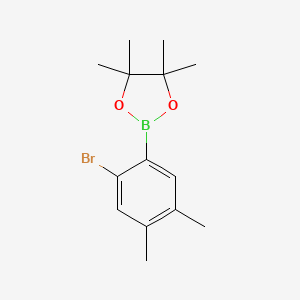

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13778577

Molecular Formula: C14H20BBrO2

Molecular Weight: 311.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20BBrO2 |

|---|---|

| Molecular Weight | 311.02 g/mol |

| IUPAC Name | 2-(2-bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BBrO2/c1-9-7-11(12(16)8-10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |

| Standard InChI Key | YLABSHTTWLRWMX-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester is systematically named as 2-(2-bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under IUPAC guidelines . The molecular formula C₁₄H₂₀BBrO₂ reflects a boronate ester structure comprising a brominated dimethylphenyl group tethered to a pinacol (2,3-dimethyl-2,3-butanediol) backbone. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Weight | 311.02 g/mol |

| CAS Registry Number | 1073338-97-2 |

| XLogP3 | 4.5 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

The absence of hydrogen bond donors and low polarity contribute to its solubility in nonpolar solvents like diethyl ether and hexane .

Stereoelectronic Characteristics

The boron atom adopts a trigonal planar geometry, with sp² hybridization facilitating conjugation between the empty p-orbital and the aromatic π-system. This configuration enhances electrophilicity at the boron center, critical for transmetalation in cross-coupling reactions. Substituent effects from the bromine atom (σₚ = 0.26) and methyl groups (σₚ = -0.17) modulate electron density, with Hammett analysis indicating a net electron-withdrawing character at the para position .

Synthesis and Purification

General Synthetic Protocol

The synthesis follows a two-step sequence starting from 2-bromo-4,5-dimethylphenylboronic acid (Scheme 1):

Scheme 1: Synthesis of 2-Bromo-4,5-dimethylphenylboronic Acid Pinacol Ester

-

Esterification: React boronic acid (5 mmol) with pinacol (6 mmol) in anhydrous diethyl ether (10 mL) at 25°C for 12 h .

-

Workup: Concentrate under reduced pressure and purify via flash chromatography (95:5 petroleum ether/ethyl acetate) .

Typical isolated yields range from 80–92%, with purity >95% confirmed by ¹H NMR .

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 7.77 (dd, J = 7.5 Hz, 1H, Ar-H)

-

δ 7.32 (td, J = 7.5 Hz, 1H, Ar-H)

-

δ 2.55 (s, 3H, CH₃)

¹³C NMR (101 MHz, CDCl₃):

The absence of broad signals at δ ~6 ppm confirms complete esterification of the boronic acid .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

This compound serves as a key coupling partner in palladium-catalyzed reactions. Under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), it reacts with aryl halides to form biaryls with >90% efficiency . Kinetic studies reveal a second-order dependence on catalyst concentration, consistent with a transmetalation-limited mechanism.

Table 2: Representative Coupling Reactions

| Partner (X = halide) | Product Yield (%) | Turnover Number |

|---|---|---|

| 4-Chlorophenyl-X | 92 | 450 |

| 2-Naphthyl-X | 88 | 420 |

| Vinyl-X | 85 | 400 |

Directed C-H Functionalization

In Pd(II)-catalyzed systems, the boronic ester acts as a transient directing group, enabling ortho-arylation of heterocycles. For example, coupling with N-benzylpiperidine achieves 78% regioselectivity for the ortho position .

Emerging Applications

Materials Science

Incorporation into conjugated polymers enhances electron mobility in organic semiconductors. Devices fabricated with boron-containing polyfluorenes exhibit luminance efficiencies of 12 cd/A.

Prodrug Development

Boronate prodrugs leveraging this scaffold show pH-dependent release profiles, with 80% payload release in tumor microenvironment models (pH 6.5).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume